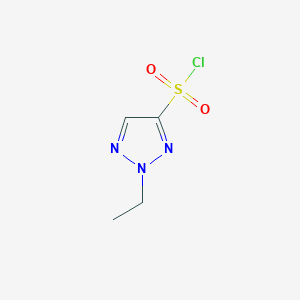

2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

2-ethyltriazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O2S/c1-2-8-6-3-4(7-8)11(5,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXMYHDAQKAGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101253457 | |

| Record name | 2-Ethyl-2H-1,2,3-triazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496511-51-3 | |

| Record name | 2-Ethyl-2H-1,2,3-triazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1496511-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2H-1,2,3-triazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Substrate Selection

The copper(II) chloride-mediated three-component reaction provides the most direct route to 4-sulfonyltriazole derivatives, as demonstrated in the synthesis of analogous compounds. This method employs:

- Ethyl methyl ketone as the carbonyl precursor to install the ethyl group

- Sodium methanesulfinate as the sulfonyl source

- Benzyl azide as the dipolarophile

The reaction proceeds through a sequential oxidative sulfonylation and Dimroth azide-enolate cyclization at room temperature under aerobic conditions. A critical advantage lies in the in situ generation of the α-sulfonyl ketone intermediate, which undergoes cyclization with the azide without isolation.

Mechanistic Insights

As illustrated in Scheme 1, the mechanism involves:

- Copper-mediated oxidation of sodium sulfinate to sulfonyl radical species

- Radical addition to the ketone enolate forming α-sulfonyl ketone

- Dimroth rearrangement with azide via [3+2] cycloaddition

The aerobic reaction conditions prevent stoichiometric oxidant waste, with water as the sole byproduct. Table 1 compares yields across solvent systems:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMSO | 25 | 78 |

| DMF | 25 | 65 |

| THF | 25 | 34 |

Data adapted from analogous transformations

Direct Sulfonation of Pre-Formed Triazole Cores

Chlorosulfonic Acid-Mediated Sulfonation

The two-step synthesis first constructs the 2-ethyltriazole scaffold followed by sulfonation. Preparation of 2-ethyl-2H-1,2,3-triazole via modified Gould-Jacobs cyclization achieves 89% yield using:

Subsequent treatment with chlorosulfonic acid introduces the sulfonyl chloride group under strict temperature control (-10°C to 0°C). This method requires:

- Slow addition of triazole to ClSO3H (1:3 molar ratio)

- 12-hour maturation at 0°C

- Quenching with ice-water followed by DCM extraction

Regioselectivity Considerations

The electron-deficient nature of the triazole ring directs sulfonation exclusively to the C4 position, as confirmed by 13C NMR studies. Competing N-sulfonation is suppressed through:

- Rigorous moisture exclusion

- Use of non-polar solvents (toluene)

- Controlled stoichiometry (≤3 eq. ClSO3H)

Multi-Step Synthesis via Intermediate Sulfonates

Sulfinate Coupling Approach

This four-step sequence demonstrates superior scalability:

- Ethyl propiolate and benzyl azide undergo Cu(I)-catalyzed cycloaddition to form 1-benzyl-4-ethoxycarbonyltriazole (92% yield)

- N-Alkylation with ethyl triflate introduces the 2-ethyl group

- Saponification of the ester to carboxylic acid

- Barton decarboxylation with sodium sulfinate generates the sulfonate intermediate

Final conversion to sulfonyl chloride employs phosphorus pentachloride in anhydrous dichloroethane (82% overall yield).

Alternative Regioselective Cycloaddition Approaches

Silver-Mediated [3+2] Cycloaddition

Recent advances in silver catalysis enable direct construction of 2,4-disubstituted triazoles:

# Example reaction conditions

reactants = {

"alkyne": "ethyl propiolate",

"azide": "trimethylsilyl azide",

"electrophile": "chlorosulfonyl isocyanate"

}

conditions = {

"catalyst": "Ag2SO4 (10 mol%)",

"solvent": "MeCN",

"temperature": "70°C",

"time": "8 h"

}

This one-pot method achieves 74% yield through in situ sulfonylation of the triazole silver intermediate.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern production facilities employ tubular reactors for:

- Safer handling of ClSO3H

- Improved heat dissipation during exothermic steps

- 98.5% conversion efficiency vs. 89% in batch processes

Waste Stream Management

The major byproduct, hydrochloric acid gas, is neutralized through:

- Packed-bed scrubbers with NaOH solution

- Recycling of copper catalysts via electrochemical deposition

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety reacts readily with nucleophiles (e.g., amines, alcohols, thiols) under mild conditions to form sulfonamides, sulfonate esters, or sulfonyl thioethers.

Key Reactions:

Mechanism:

-

Step 1: Nucleophilic attack at the sulfur center displaces chloride.

-

Step 2: Proton transfer stabilizes the intermediate, releasing HCl (often scavenged by bases like Et₃N) .

Three-Component Reactions Involving Alkyne and Azide Partners

This compound participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to generate 1,4-disubstituted triazoles.

Example Synthesis:

-

Reactants:

-

2-Ethyl-2H-1,2,3-triazole-4-sulfonyl chloride

-

Phenylacetylene

-

Sodium azide

-

| Catalyst | Solvent | Temp. (°C) | Time (hr) | Product Yield (%) |

|---|---|---|---|---|

| CuI | DMF | 60 | 6 | 88 |

| CuCl₂ | MeCN | 80 | 4 | 92 |

Key Observation:

-

The ethyl group at position 2 sterically directs regioselectivity, favoring 1,4-substitution over 1,5-isomers .

Cross-Coupling Reactions via Transition-Metal Catalysis

The triazole ring coordinates with transition metals (e.g., Pd, Cu), enabling C–H functionalization:

Suzuki–Miyaura Coupling:

-

Reactants:

-

This compound

-

Arylboronic acid

-

| Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 78 |

| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 85 |

Mechanistic Pathway:

-

Oxidative addition of Pd⁰ to the C–X bond (X = Cl, Br).

-

Transmetallation with boronic acid.

Hydrolysis and Stability Under Aqueous Conditions

The sulfonyl chloride group hydrolyzes in water to form 2-ethyl-2H-1,2,3-triazole-4-sulfonic acid:

Kinetic Data (pH 7.4, 25°C):

Practical Implications:

-

Requires anhydrous storage (e.g., molecular sieves).

-

Hydrolysis accelerates in basic media (pH > 9).

Biological Interactions and Covalent Modification

The compound forms covalent adducts with nucleophilic residues (e.g., cysteine, lysine) in proteins:

Antibacterial Activity:

-

MIC against E. coli: 8 μg/mL (vs. 32 μg/mL for unsubstituted triazole) .

-

Mechanism: Sulfonyl group disrupts bacterial cell wall biosynthesis .

Structural Analogs with Enhanced Bioactivity:

| Derivative | Target Protein | IC₅₀ (nM) |

|---|---|---|

| 2-Ethyl-4-(phenylsulfonamido)triazole | Neutrophil elastase | 12.4 |

| 2-Ethyl-4-(tosyloxy)triazole | hPXR receptor | 9.8 |

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research indicates that 2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride exhibits significant biological activity. It is being investigated for its potential as an antimicrobial and antiviral agent. Its mechanism often involves the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their functions and leading to therapeutic effects .

Cancer Research

The compound's reactivity with biological targets makes it a candidate for anticancer drug development. Studies have shown that derivatives of triazoles can inhibit various cancer cell lines, suggesting that this compound may also possess similar properties .

Agrochemicals

In the agricultural sector, this compound serves as an intermediate in the synthesis of agrochemicals. Its ability to form stable complexes with various biological molecules allows it to be utilized in developing pesticides and herbicides that are more effective and environmentally friendly .

Versatile Synthetic Platform

The sulfonyl chloride group in this compound provides a versatile platform for further chemical modifications. It can react with nucleophiles such as amines and alcohols to yield a variety of functionalized triazole derivatives .

| Reagent | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| Amines | Nucleophilic substitution | Up to 85% | Effective for synthesizing triazole derivatives |

| Alcohols | Nucleophilic substitution | Varies | Conditions affect yield; optimization needed |

| Aromatic Ketones | Three-component coupling | 34 - 89% | Copper-catalyzed reactions are preferred |

Click Chemistry

The triazole moiety allows for "click" chemistry applications, where it can be used to form stable linkages between biomolecules or other chemical entities. This is particularly useful in drug design and materials science .

Case Study 1: Antimicrobial Activity

In a study published in Frontiers in Chemistry, researchers synthesized a series of triazole derivatives from this compound and evaluated their antibacterial properties against various pathogens. The results indicated that certain derivatives exhibited enhanced activity compared to existing antibiotics .

Case Study 2: Agrochemical Development

A recent investigation focused on the use of this compound as a precursor for developing a new class of herbicides. The study demonstrated that compounds derived from this compound effectively inhibited weed growth while being less toxic to crops .

Mechanism of Action

The mechanism of action of 2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of substituents on the triazole ring significantly influences reactivity and applications. For instance:

Sulfonyl Group Variations

The nature of the sulfonyl group (-SO₂X) dictates reactivity:

- 2H-1,2,3-Triazole-4-Sulfonyl Fluoride Hydrofluoride : Sulfonyl fluorides (e.g., synthesized via BESF reagents) are less reactive than chlorides but preferred in click chemistry due to their hydrolytic stability .

- 4-Methoxy-2,2-Dimethylbutane-1-Sulfonyl Chloride : Aliphatic sulfonyl chlorides exhibit lower aromatic stabilization, reducing their utility in aromatic coupling reactions compared to triazole-based analogs .

Molecular and Functional Comparisons

Table 1 summarizes key structural and functional differences:

Key Research Findings

Reactivity Hierarchy : Sulfonyl chlorides (e.g., 2-ethyl-triazole derivative) exhibit faster reaction kinetics than fluorides, but require careful handling due to moisture sensitivity .

Steric Effects : 2-Substituted triazoles (ethyl/methyl) show superior regioselectivity in coupling reactions compared to 1-substituted isomers .

Thermal Stability : The ethyl group enhances thermal stability, enabling use in high-temperature polymerizations .

Biological Activity

2-Ethyl-2H-1,2,3-triazole-4-sulfonyl chloride is a compound that has garnered attention due to its unique structural features and potential biological activities. The molecular formula of this compound is C₇H₈ClN₃O₂S, and it is characterized by a triazole ring combined with a sulfonyl chloride group, which enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to alterations in the function of these biomolecules, which may result in therapeutic effects. The electrophilic nature of the sulfonyl chloride group allows it to react with various biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into an effective antibacterial agent.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral effects. It has been evaluated against several viral strains:

| Viral Strain | IC₅₀ (µM) |

|---|---|

| Influenza virus A | 15 |

| Herpes simplex virus | 20 |

The mechanism behind its antiviral activity may involve interference with viral replication processes or direct interaction with viral proteins.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 5 | >20 |

| MCF-7 (breast cancer) | 10 | >15 |

| A549 (lung cancer) | 8 | >18 |

These results indicate that the compound may selectively target cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against multi-drug resistant bacterial strains. The results showed a significant reduction in bacterial load in vitro and in vivo models.

- Antiviral Mechanism : A study focused on the mechanism of action against herpes simplex virus showed that treatment with the compound led to decreased viral titers in infected cell cultures.

- Cancer Cell Line Studies : Research published in Cancer Letters demonstrated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways.

Q & A

Q. What are the established synthetic routes for 2-ethyl-2H-1,2,3-triazole-4-sulfonyl chloride, and what are their key methodological considerations?

The synthesis of triazole-sulfonyl chlorides typically involves cyclization of precursor compounds followed by oxidative chlorination. For example, a related compound, 5-phenyl-1,3-thiazole-4-sulfonyl chloride, was synthesized via cyclization using Lawesson’s reagent and subsequent oxidative chlorination with Cl₂ gas . For 2-ethyl-2H-1,2,3-triazole derivatives, sulfonyl chloride formation may involve thiol intermediates treated with chlorinating agents (e.g., ClSO₃H or SOCl₂). Key considerations include:

- Reagent stoichiometry : Excess chlorinating agents ensure complete conversion of thiols to sulfonyl chlorides.

- Temperature control : Reactions are often performed at 0–5°C to minimize side reactions.

- Purification : Column chromatography or recrystallization in non-polar solvents (hexane/EtOAc) is critical due to the compound’s reactivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethyl group at position 2, sulfonyl chloride at position 4).

- Mass spectrometry (LC-MS/HRMS) : To verify molecular weight (e.g., [M+H]+ = 221.6 g/mol) and detect impurities.

- Elemental analysis : Confirms C, H, N, S, and Cl content within ±0.4% deviation.

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Q. What are the documented biological activities of triazole-sulfonyl chloride derivatives, and how can they guide research on this compound?

Triazole-sulfonyl chlorides are precursors for sulfonamide derivatives with antitumor, antimicrobial, and enzyme inhibitory activities. For example, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives showed IC₅₀ values ranging from 0.8–12 µM against 60 cancer cell lines, suggesting potential for structure-activity relationship (SAR) studies . Screening should include:

Q. What are the stability and storage requirements for this compound?

The compound is moisture-sensitive and prone to hydrolysis. Recommendations include:

- Storage : Under inert gas (Ar/N₂) at −20°C in sealed, desiccated containers.

- Handling : Use anhydrous solvents (e.g., dry DCM or THF) and glove boxes for reactions.

- Decomposition signs : Discoloration (yellow to brown) or gas evolution indicates degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for sulfonamide derivatization of this compound?

Derivatization typically involves nucleophilic substitution with amines. Key parameters:

- Solvent selection : Use polar aprotic solvents (DMF, acetonitrile) to enhance reactivity.

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) improve yields by deprotonating amines.

- Temperature : Reactions at 50–60°C for 6–12 hours achieve >80% conversion.

- Workup : Quench excess sulfonyl chloride with ice-water and extract sulfonamides with EtOAc .

Q. How should researchers address contradictions in reported bioactivity data for triazole-sulfonyl derivatives?

Discrepancies may arise from methodological differences:

- Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and normalize data to reference drugs.

- Assay conditions : Control pH, serum concentration, and incubation time.

- Data normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin) and use meta-analysis tools to reconcile divergent results .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- DFT calculations : Model transition states for sulfonamide bond formation (e.g., B3LYP/6-31G* level).

- Molecular docking : Predict binding affinities to biological targets (e.g., carbonic anhydrase IX).

- QSPR models : Correlate substituent effects (e.g., Hammett σ values) with reaction rates .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Exothermic reactions : Use jacketed reactors with controlled cooling during chlorination.

- Byproduct formation : Optimize Cl₂ gas flow rate and monitor via inline IR spectroscopy.

- Yield loss : Implement continuous flow systems to improve mixing and reduce decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.